molecular formula C16H26N2O B14549739 N-[3-(Diethylamino)propyl]-3,5-dimethylbenzamide CAS No. 61909-39-5

N-[3-(Diethylamino)propyl]-3,5-dimethylbenzamide

Cat. No.: B14549739
CAS No.: 61909-39-5
M. Wt: 262.39 g/mol
InChI Key: VPCRKNMOGIYKLI-UHFFFAOYSA-N
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Description

N-[3-(Diethylamino)propyl]-3,5-dimethylbenzamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group attached to a propyl chain and a dimethylbenzamide moiety. Its properties make it suitable for a range of synthetic and functional applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Diethylamino)propyl]-3,5-dimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with N,N-diethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often using a coupling agent such as carbodiimide to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Diethylamino)propyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or amides.

Scientific Research Applications

N-[3-(Diethylamino)propyl]-3,5-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug delivery systems.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its functional groups that allow for cross-linking and bonding.

Mechanism of Action

The mechanism of action of N-[3-(Diethylamino)propyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into binding pockets, modulating the activity of target proteins and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-3-aminopropyltrimethoxysilane
  • N,N-Diethyl-1,3-propanediamine
  • N-[3-(Dimethylamino)propyl]methacrylamide

Uniqueness

N-[3-(Diethylamino)propyl]-3,5-dimethylbenzamide stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. Unlike its analogs, this compound offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its effectiveness in biological systems highlight its distinctiveness in both research and industrial contexts.

Properties

CAS No.

61909-39-5

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-3,5-dimethylbenzamide

InChI

InChI=1S/C16H26N2O/c1-5-18(6-2)9-7-8-17-16(19)15-11-13(3)10-14(4)12-15/h10-12H,5-9H2,1-4H3,(H,17,19)

InChI Key

VPCRKNMOGIYKLI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC(=CC(=C1)C)C

Origin of Product

United States

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